molecular formula C22H21FN2O4 B11344990 4-fluoro-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)benzamide

4-fluoro-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)benzamide

Cat. No.: B11344990
M. Wt: 396.4 g/mol
InChI Key: FPOSVXGVONUFQF-UHFFFAOYSA-N
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Description

4-Fluoro-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride.

    Coupling with Pyridine: The 4-fluorobenzoyl chloride is then reacted with 2-aminopyridine in the presence of a base such as triethylamine to form 4-fluoro-N-(pyridin-2-yl)benzamide.

    Introduction of the Trimethoxyphenyl Group: The final step involves the reaction of 4-fluoro-N-(pyridin-2-yl)benzamide with 3,4,5-trimethoxybenzyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

4-Fluoro-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-N-(pyridin-2-yl)benzamide: Lacks the trimethoxyphenyl group, resulting in different chemical properties and applications.

    N-(Pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide: Lacks the fluorine atom, which can affect its reactivity and biological activity.

Uniqueness

4-Fluoro-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide is unique due to the presence of both the fluorine atom and the trimethoxyphenyl group. These structural features contribute to its distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C22H21FN2O4

Molecular Weight

396.4 g/mol

IUPAC Name

4-fluoro-N-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide

InChI

InChI=1S/C22H21FN2O4/c1-27-18-12-15(13-19(28-2)21(18)29-3)14-25(20-6-4-5-11-24-20)22(26)16-7-9-17(23)10-8-16/h4-13H,14H2,1-3H3

InChI Key

FPOSVXGVONUFQF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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